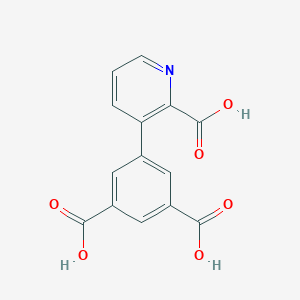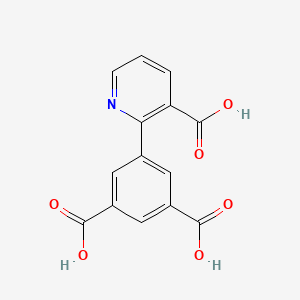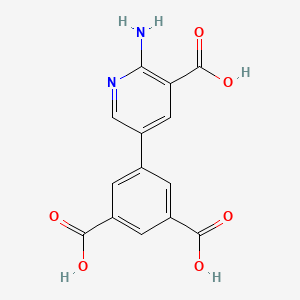
3-(3,5-Dicarboxyphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dicarboxyphenyl)picolinic acid (DCPPA) is a synthetic organic compound that has recently been gaining attention in scientific research due to its versatile applications. DCPPA is a bioactive compound with a wide range of biochemical and physiological effects, making it an attractive option for researchers.
Scientific Research Applications
3-(3,5-Dicarboxyphenyl)picolinic acid, 95% has a wide range of applications in scientific research. It has been used in studies to investigate the binding of proteins to cell membranes, as well as the regulation of gene expression. 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% has also been used in studies to investigate the effects of various drugs on the nervous system, as well as the effects of environmental pollutants on the immune system. Additionally, 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% has been used in studies to investigate the role of hormones in the development of cancer.
Mechanism of Action
The exact mechanism of action of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% is still not fully understood. However, it is believed that 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% acts as an agonist of certain G-protein coupled receptors, which are responsible for the regulation of various cellular processes. Additionally, 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% is thought to interact with other proteins and enzymes, which can lead to changes in gene expression and cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% are still being studied. However, it has been found to have a range of effects on the nervous system, including increased activity of certain neurotransmitters and decreased activity of others. Additionally, 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% has been found to have anti-inflammatory effects and to modulate the immune response. Finally, 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% has been found to have anti-cancer effects, as well as effects on the cardiovascular system.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% in lab experiments is its low cost and ease of synthesis. Additionally, 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% is highly soluble in water, making it easy to work with in a laboratory setting. However, one of the main limitations of using 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% is its relatively low potency, which can limit its effectiveness in some experiments.
Future Directions
The potential applications of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% are vast and the possibilities for future research are numerous. Some of the potential future directions for research include investigating the effects of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% on other diseases, such as diabetes and Alzheimer's disease, as well as exploring its potential as a therapeutic agent. Additionally, research could be conducted to further investigate the mechanism of action of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% and its effects on gene expression. Finally, further research could be conducted to explore the potential of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% as a drug delivery system for other compounds.
Synthesis Methods
The synthesis of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% is relatively simple and can be achieved using a two-step process. In the first step, a reaction between 3,5-dicarboxyphenyl acetic acid and pyrrolidine is conducted in aqueous solution at a pH of 7.5. The second step involves the reaction between the resulting product and acetic anhydride in a solvent such as dichloromethane. The reaction yields 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% as the final product.
properties
IUPAC Name |
5-(2-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)8-4-7(5-9(6-8)13(18)19)10-2-1-3-15-11(10)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGUYUJGTSZKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














